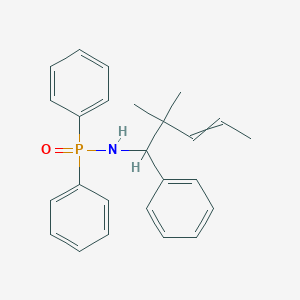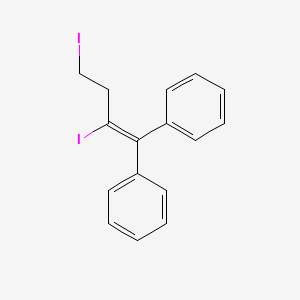
Benzene, 1,1'-(2,4-diiodo-1-butenylidene)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- is a complex organic compound characterized by the presence of two iodine atoms and a butenylidene linkage between two benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- typically involves the iodination of a precursor compound. One common method involves the reaction of a butenylidene-linked benzene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete iodination .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor and iodine are continuously fed into a reactor. The reaction mixture is then purified using techniques such as column chromatography or recrystallization to obtain the pure product .
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- involves its interaction with specific molecular targets. The iodine atoms can form halogen bonds with electron-rich sites on target molecules, influencing their structure and function. This compound can also participate in electrophilic aromatic substitution reactions, where the benzene rings act as nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(1-butenylidene)bis-: Similar structure but lacks the iodine atoms.
Benzene, 1,1’-(2-butyne-1,4-diyl)bis-: Contains a triple bond instead of a double bond in the butenylidene linkage
Uniqueness
The presence of iodine atoms in Benzene, 1,1’-(2,4-diiodo-1-butenylidene)bis- makes it unique compared to its analogs. These iodine atoms can participate in specific interactions and reactions that are not possible with other similar compounds, enhancing its utility in various applications .
Propiedades
Número CAS |
534619-01-7 |
|---|---|
Fórmula molecular |
C16H14I2 |
Peso molecular |
460.09 g/mol |
Nombre IUPAC |
(2,4-diiodo-1-phenylbut-1-enyl)benzene |
InChI |
InChI=1S/C16H14I2/c17-12-11-15(18)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
PVJXOUMLBURUJA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(CCI)I)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
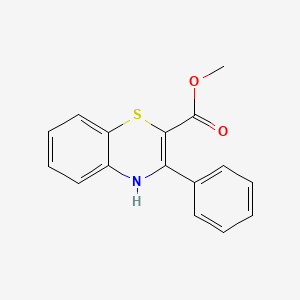
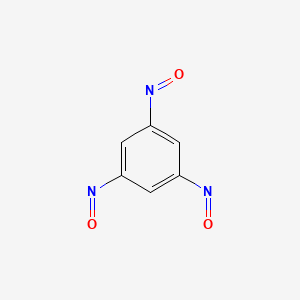
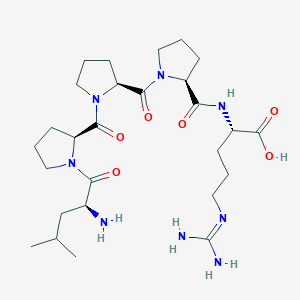
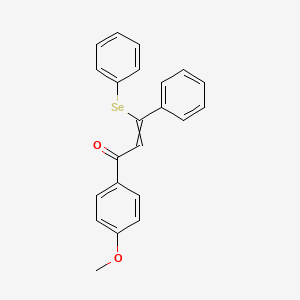
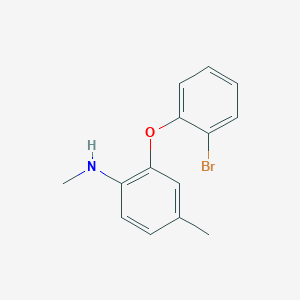
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)
![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)
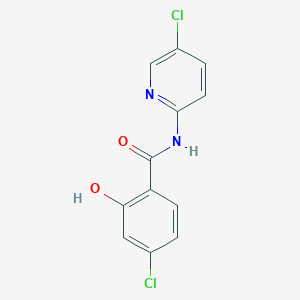
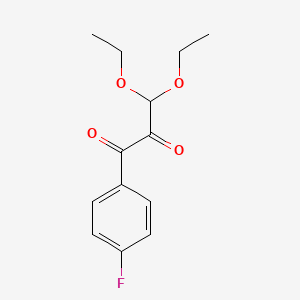
![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)

